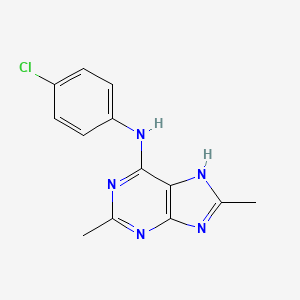
N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorophenyl group attached to the purine ring, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine typically involves the reaction of 4-chloroaniline with a suitable purine precursor. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a base such as potassium carbonate (K2CO3) to facilitate the reaction. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted purine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex purine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-bromophenyl)-2,8-dimethyl-7H-purin-6-amine
- N-(4-fluorophenyl)-2,8-dimethyl-7H-purin-6-amine
- N-(4-methylphenyl)-2,8-dimethyl-7H-purin-6-amine
Uniqueness
N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity in nucleophilic substitution reactions and may also influence its biological activity by affecting its interaction with molecular targets.
Eigenschaften
CAS-Nummer |
96883-33-9 |
|---|---|
Molekularformel |
C13H12ClN5 |
Molekulargewicht |
273.72 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine |
InChI |
InChI=1S/C13H12ClN5/c1-7-15-11-12(16-7)17-8(2)18-13(11)19-10-5-3-9(14)4-6-10/h3-6H,1-2H3,(H2,15,16,17,18,19) |
InChI-Schlüssel |
AZRBYRQNYIUZLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1)C(=NC(=N2)C)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane](/img/structure/B14343661.png)
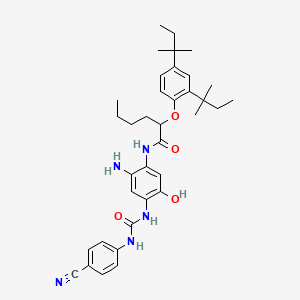
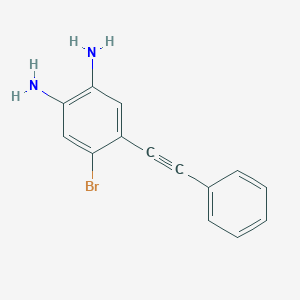
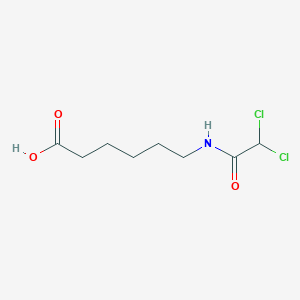
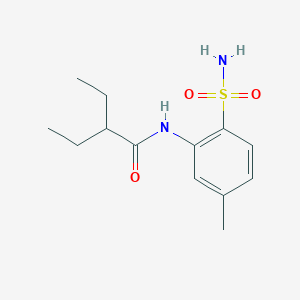
silane](/img/structure/B14343692.png)
![11-thia-13,15,16-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B14343709.png)
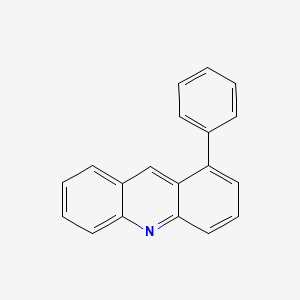
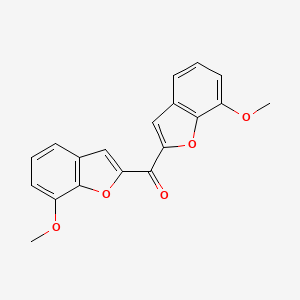

![2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol](/img/structure/B14343727.png)
![7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one](/img/structure/B14343736.png)


